5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole
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Overview
Description
5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole is a synthetic organic compound characterized by the presence of a chloromethyl group, a trifluoromethoxy-phenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Introduction of the Trifluoromethoxy-Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide form of the compound.
Scientific Research Applications
5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Chloromethyl-3-(4-methoxy-phenyl)-isoxazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-Chloromethyl-3-(4-fluorophenyl)-isoxazole: Similar structure but with a fluorophenyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-Chloromethyl-3-(4-trifluoromethoxy-phenyl)-isoxazole imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2/c12-6-9-5-10(16-18-9)7-1-3-8(4-2-7)17-11(13,14)15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFWSOROXRGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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